Isostearyl glyceryl ether

Description

The exact mass of the compound Isostearyl glyceryl ether is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Isostearyl glyceryl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isostearyl glyceryl ether including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

78145-84-3 |

|---|---|

Molecular Formula |

C21H44O3 |

Molecular Weight |

344.6 g/mol |

IUPAC Name |

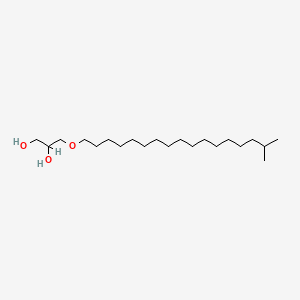

3-(16-methylheptadecoxy)propane-1,2-diol |

InChI |

InChI=1S/C21H44O3/c1-20(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-24-19-21(23)18-22/h20-23H,3-19H2,1-2H3 |

InChI Key |

JAUFWPNLLLUYNV-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCCCCCCCCCCCOCC(CO)O |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCCOCC(CO)O |

Pictograms |

Irritant |

Synonyms |

alpha-monoisostearyl glyceryl ether GE-IS cpd monoisostearyl glyceryl ethe |

Origin of Product |

United States |

Foundational & Exploratory

Isostearyl glyceryl ether chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isostearyl glyceryl ether (IGE) is a versatile oleochemical derivative with significant applications in the cosmetic and pharmaceutical industries. Chemically classified as a glyceryl ether, it is synthesized from isostearyl alcohol and glycerin. Its unique branched-chain structure imparts desirable physicochemical properties, including excellent emollience, emulsification capabilities, and thermal stability. In cosmetic formulations, it functions primarily as a skin-conditioning agent and a water-in-oil (W/O) emulsifier, contributing to the sensory profile and stability of creams and lotions. In the pharmaceutical field, isostearyl glyceryl ether is recognized for its potential as a skin penetration enhancer, facilitating the transdermal delivery of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, analytical methods, and functional applications of isostearyl glyceryl ether, with a focus on its role in drug development. Detailed experimental protocols for its synthesis, analysis, and evaluation as a penetration enhancer are also presented.

Chemical Structure and Identification

Isostearyl glyceryl ether is the 1-O-alkyl ether of glycerin and isostearyl alcohol. The isostearyl group is a branched C18 saturated fatty alcohol, which distinguishes it from its linear counterpart, stearyl alcohol. This branching is a key feature that influences its physical properties, such as its liquid nature at room temperature.

Table 1: Chemical Identification of Isostearyl Glyceryl Ether

| Identifier | Value |

| IUPAC Name | 3-(16-methylheptadecoxy)propane-1,2-diol[1] |

| Synonyms | α-Monoisostearyl glyceryl ether, 3-Isooctadecyloxypropane-1,2-diol, Penetol GE-IS[2] |

| CAS Number | 78145-84-3[1] |

| Molecular Formula | C₂₁H₄₄O₃[1][3] |

| Molecular Weight | 344.6 g/mol [1][3] |

| SMILES | CC(C)CCCCCCCCCCCCCCCOCC(CO)O |

| InChI Key | JAUFWPNLLLUYNV-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of isostearyl glyceryl ether are pivotal to its functionality in various formulations. Its branched alkyl chain and the presence of hydroxyl groups in the glycerol (B35011) moiety result in a molecule with both lipophilic and hydrophilic characteristics.

Table 2: Physicochemical Properties of Isostearyl Glyceryl Ether

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid or gel at 20°C | [3] |

| Melting Point | Not precisely determined (liquid at room temperature) | [4] |

| Boiling Point | Not precisely determined | |

| Density | 0.92 - 0.95 g/cm³ (estimated) | [3] |

| Solubility | Insoluble in water; Soluble in oils and various organic solvents | |

| logP (o/w) | 7.3 (calculated) | [1] |

| Thermal Stability | Stable up to approximately 250-260°C | [3] |

| HLB Value | Low (effective for W/O emulsions) | [5] |

Functional Applications

Cosmetic Science: Skin Conditioning and Emulsification

In the cosmetics industry, isostearyl glyceryl ether is highly valued for its dual role as a skin-conditioning agent and an emulsifier.[4]

-

Skin Conditioning: As an emollient, it helps to maintain the soft, smooth, and pliable appearance of the skin. It forms a non-occlusive film on the skin's surface, which helps to reduce transepidermal water loss (TEWL) and maintain skin hydration.

-

Emulsification: With a low hydrophilic-lipophilic balance (HLB) value, isostearyl glyceryl ether is particularly effective at stabilizing water-in-oil (W/O) emulsions.[5] It can help to create stable creams and lotions with a light, non-greasy feel, even with high water content.[5]

Pharmaceutical Technology: Skin Penetration Enhancement

A significant application of isostearyl glyceryl ether in the pharmaceutical domain is its role as a skin penetration enhancer. The stratum corneum, the outermost layer of the skin, presents a formidable barrier to the absorption of many therapeutic agents. Chemical penetration enhancers like isostearyl glyceryl ether can reversibly disrupt the highly ordered structure of the stratum corneum, thereby facilitating the passage of APIs into the deeper layers of the skin and into systemic circulation.

The proposed mechanism of action for alkyl glyceryl ethers as penetration enhancers involves their insertion into the lipid bilayers of the stratum corneum.[6] This disrupts the tight packing of the lipids, increasing their fluidity and creating pathways for drug molecules to permeate.[7] The presence of the hydroxyl groups on the glycerol head may also allow for hydrogen bonding with the ceramide head groups in the stratum corneum, further contributing to the disruption of the lipid barrier.[6]

Experimental Protocols

Synthesis of Isostearyl Glyceryl Ether via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers. This protocol describes a plausible laboratory-scale synthesis of isostearyl glyceryl ether from isostearyl bromide and glycerol.

dot

Caption: Williamson Ether Synthesis Workflow for Isostearyl Glyceryl Ether.

Materials:

-

Glycerol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Isostearyl bromide

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and ethyl acetate (B1210297) for elution

Procedure:

-

Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add glycerol to anhydrous THF. Cool the solution to 0°C in an ice bath. Carefully add sodium hydride portion-wise to the stirred solution. Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the sodium glyceroxide.

-

Etherification: Add a solution of isostearyl bromide in anhydrous THF dropwise to the reaction mixture at room temperature. After the addition is complete, heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with water and then with brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude isostearyl glyceryl ether by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Quantification of Isostearyl Glyceryl Ether in a Cream Formulation by HPLC-UV

This protocol outlines a plausible method for the determination of isostearyl glyceryl ether in a cosmetic cream using High-Performance Liquid Chromatography with Ultraviolet (UV) detection. As isostearyl glyceryl ether lacks a strong chromophore, derivatization or the use of a universal detector like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) would be ideal. However, for the purpose of a generally accessible method, a UV-based method following derivatization is proposed.

dot

Caption: Workflow for HPLC-UV Quantification of Isostearyl Glyceryl Ether in Cream.

Materials and Instrumentation:

-

Isostearyl glyceryl ether standard

-

HPLC grade acetonitrile (B52724) and water

-

Benzoyl chloride (for derivatization)

-

HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

-

Standard Preparation: Prepare a stock solution of isostearyl glyceryl ether standard in a suitable solvent (e.g., acetonitrile). From this stock, prepare a series of calibration standards by serial dilution. Derivatize the standards in the same manner as the samples.

-

Sample Preparation (Extraction and Derivatization):

-

Accurately weigh a known amount of the cream formulation into a centrifuge tube.

-

Add a suitable extraction solvent (e.g., a mixture of THF and methanol) to dissolve the isostearyl glyceryl ether and precipitate other matrix components. Vortex and sonicate to ensure complete extraction.

-

Centrifuge the sample to pellet the excipients and filter the supernatant through a 0.45 µm syringe filter.

-

To a known volume of the filtrate, add triethylamine followed by benzoyl chloride and allow the reaction to proceed to form the benzoyl ester derivative of the hydroxyl groups.

-

-

HPLC Analysis:

-

Set the HPLC conditions:

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

UV Detection: At a wavelength appropriate for the benzoyl chromophore (e.g., 230 nm).

-

-

Inject the derivatized standards and samples onto the HPLC system.

-

-

Quantification: Construct a calibration curve by plotting the peak area of the derivatized isostearyl glyceryl ether standard against its concentration. Determine the concentration of isostearyl glyceryl ether in the sample from the calibration curve and the initial weight of the cream.

Evaluation of Skin Penetration Enhancement using Franz Diffusion Cells

The Franz diffusion cell assay is a widely accepted in vitro method for assessing the percutaneous absorption of substances.[8][9] This protocol describes how to evaluate the potential of isostearyl glyceryl ether to enhance the penetration of a model API.

dot

Caption: Experimental Workflow for a Franz Diffusion Cell Skin Penetration Study.

Materials and Equipment:

-

Franz diffusion cells

-

Excised human or animal (e.g., porcine) skin

-

Model API (e.g., a non-steroidal anti-inflammatory drug like ibuprofen)

-

Phosphate-buffered saline (PBS), pH 7.4 (receptor fluid)

-

Formulations:

-

Control formulation (API in a suitable vehicle)

-

Test formulation (API and isostearyl glyceryl ether in the same vehicle)

-

-

HPLC system for API quantification

Procedure:

-

Skin Preparation: Thaw frozen excised skin and cut it into sections large enough to be mounted on the Franz diffusion cells. Ensure the skin is free of any defects.

-

Franz Cell Assembly: Mount the skin sections between the donor and receptor chambers of the Franz diffusion cells, with the stratum corneum side facing the donor chamber. Fill the receptor chamber with pre-warmed (32°C) PBS, ensuring no air bubbles are trapped beneath the skin.

-

Equilibration: Allow the assembled cells to equilibrate for at least 30 minutes in a circulating water bath to maintain the skin surface temperature at 32°C.

-

Formulation Application: Apply a finite dose of the control and test formulations to the surface of the skin in the donor chambers.

-

Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor fluid from the sampling port and immediately replace it with an equal volume of fresh, pre-warmed receptor fluid.

-

Sample Analysis: Analyze the collected samples for the concentration of the model API using a validated HPLC method.

-

Data Analysis: Calculate the cumulative amount of API permeated per unit area of skin over time. Plot this cumulative amount against time to determine the steady-state flux (Jss). The permeability coefficient (Kp) can also be calculated. Compare the flux and permeability coefficient of the API from the test formulation (containing isostearyl glyceryl ether) to the control formulation to determine the enhancement ratio.

Safety and Regulatory Information

The safety of isostearyl glyceryl ether for use in cosmetic products has been assessed by the Cosmetic Ingredient Review (CIR) Expert Panel. Based on the available data for alkyl glyceryl ethers, the CIR Expert Panel concluded that isostearyl glyceryl ether is safe as used in cosmetic formulations.[10] It is generally considered to be a non-irritating and non-sensitizing ingredient.

Conclusion

Isostearyl glyceryl ether is a multifunctional ingredient with a well-established role in the cosmetic industry and promising potential in pharmaceutical applications. Its unique chemical structure provides a favorable combination of emollience, emulsifying properties, and the ability to enhance the penetration of other molecules through the skin. The experimental protocols provided in this guide offer a framework for the synthesis, analysis, and functional evaluation of isostearyl glyceryl ether, which can be adapted and optimized for specific research and development needs. As the demand for more effective and aesthetically pleasing topical and transdermal drug delivery systems grows, the utility of well-characterized excipients like isostearyl glyceryl ether is expected to increase.

References

- 1. Monoisostearyl glyceryl ether | C21H44O3 | CID 9862975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. isostearyl glyceryl ether, 78145-84-3 [thegoodscentscompany.com]

- 3. Buy Isostearyl glyceryl ether | 78145-84-3 [smolecule.com]

- 4. cosmeticsinfo.org [cosmeticsinfo.org]

- 5. PENETOL GE-IS for skin care and trends industries | Kao Chemicals EU [kaochemicals-eu.com]

- 6. Alkylglycerol Derivatives, a New Class of Skin Penetration Modulators [mdpi.com]

- 7. thaiscience.info [thaiscience.info]

- 8. Study Design of In Vitro Skin Absorption: Franz Cell Diffusion Assay (OECD 428) - Tox Lab [toxlab.co]

- 9. aurigaresearch.com [aurigaresearch.com]

- 10. jyoungpharm.org [jyoungpharm.org]

An In-depth Technical Guide to the Synthesis and Characterization of Isostearyl Glyceryl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isostearyl glyceryl ether (IGE), identified by its IUPAC name 3-(16-methylheptadecoxy)propane-1,2-diol, is a versatile alkyl glyceryl ether.[1][2] It is synthesized from isostearyl alcohol, a branched-chain fatty alcohol, and glycerin, a well-known humectant.[3] This structure, consisting of a long, branched alkyl chain linked to a hydrophilic glycerol (B35011) moiety via a stable ether bond, imparts a unique combination of properties.[1][4] Consequently, IGE is extensively utilized in the cosmetics and pharmaceutical industries as a skin-conditioning agent, emulsifier, and stabilizer.[1][3][4][5][6]

In the realm of drug development, IGE is gaining significant attention for its role in advanced drug delivery systems. Its ability to act as a penetration enhancer for transdermal delivery and its capacity to form liquid crystalline structures make it a valuable excipient for improving the bioavailability and therapeutic efficacy of active pharmaceutical ingredients (APIs).[1][7][8] This guide provides a comprehensive overview of the synthesis, characterization, and key technical data of isostearyl glyceryl ether.

Synthesis of Isostearyl Glyceryl Ether

The primary industrial synthesis of isostearyl glyceryl ether is achieved through the direct etherification of isostearyl alcohol with glycerin.[1][3] This condensation reaction is typically catalyzed by an acid and results in the formation of an ether linkage and water as a byproduct.[1] Alternative methods, though less common, include the catalytic reduction of triglycerides followed by etherification, and emerging green chemistry techniques that may employ biocatalysts or microwave assistance to enhance efficiency and reduce environmental impact.[1]

General Synthesis Workflow

The logical flow for the primary synthesis route involves the preparation of reactants, the core etherification reaction, and subsequent purification steps to isolate the final product.

Caption: General workflow for the synthesis of Isostearyl Glyceryl Ether.

Experimental Protocol: Acid-Catalyzed Etherification

This protocol describes a representative lab-scale synthesis of isostearyl glyceryl ether.

-

Reactant Charging:

-

Charge a glass reactor equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a distillation condenser with isostearyl alcohol and glycerin in a desired molar ratio (e.g., 1:1.2).

-

Begin agitation and start a slow purge of nitrogen gas to maintain an inert atmosphere.

-

-

Catalyst Addition:

-

Add a suitable acid catalyst (e.g., p-toluenesulfonic acid, 0.5-1.0 mol% relative to isostearyl alcohol) to the mixture.

-

-

Reaction:

-

Heat the mixture to the reaction temperature, typically between 180°C and 220°C.

-

Continuously remove the water formed during the reaction via the distillation condenser to drive the equilibrium towards product formation.

-

Monitor the reaction progress by measuring the amount of water collected or by analytical techniques such as Gas Chromatography (GC) or by determining the acid value of the reaction mixture.

-

-

Neutralization and Purification:

-

Once the reaction reaches completion (e.g., >95% conversion), cool the mixture to 80-90°C.

-

Neutralize the acid catalyst by adding a stoichiometric amount of an alkaline solution (e.g., sodium hydroxide (B78521) or sodium carbonate solution).

-

Wash the organic layer several times with hot deionized water to remove residual salts and glycerin.

-

Separate the aqueous and organic layers.

-

-

Isolation:

-

Dry the organic layer under vacuum to remove residual water.

-

Purify the crude product by vacuum distillation to remove unreacted isostearyl alcohol and other impurities, yielding the final isostearyl glyceryl ether product.

-

Physicochemical Properties and Specifications

Isostearyl glyceryl ether is a colorless to pale yellow liquid or gel-like substance at room temperature.[1] Its key properties are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | 3-(16-methylheptadecoxy)propane-1,2-diol | [2] |

| CAS Number | 78145-84-3 | [1][2] |

| Molecular Formula | C₂₁H₄₄O₃ | [1][2] |

| Molecular Weight | 344.6 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid or gel | [1] |

| Solubility | Limited in water (<0.1% by weight); High in organic solvents (alcohols, glycols) | [1] |

| Density | 0.92 to 0.95 g/cm³ (estimated) | [1] |

| Thermal Stability | Stable up to 250-260°C | [1] |

| Stereochemistry | Racemic mixture; one undefined stereocenter | [1] |

Characterization Techniques

The structural confirmation and purity assessment of synthesized isostearyl glyceryl ether are performed using a combination of spectroscopic and chromatographic methods.

Characterization Workflow

A typical analytical workflow involves multiple spectroscopic techniques to confirm the molecular structure and a final chromatographic step to assess purity.

Caption: Standard workflow for the characterization of Isostearyl Glyceryl Ether.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule, primarily confirming the formation of the ether linkage and the presence of hydroxyl groups.

-

Expected Peaks :

-

C-O-C Stretch (Ether): A strong, characteristic absorption band is expected in the 1050-1150 cm⁻¹ region, which is the primary identifier for the ether linkage.[1]

-

O-H Stretch (Alcohol): A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the glycerol moiety.

-

C-H Stretch (Alkyl): Strong, sharp peaks between 2850-3000 cm⁻¹ due to the stretching of C-H bonds in the long isostearyl chain.

-

-

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small drop of the isostearyl glyceryl ether sample directly onto the crystal.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Process the resulting spectrum by performing a background subtraction and ATR correction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, confirming the connectivity of atoms and the ratio of different proton environments.[1]

-

Expected ¹H NMR Signals :

-

Alkyl Protons (Isostearyl Chain): A complex series of signals between ~0.8-1.6 ppm, with the terminal methyl groups appearing as a doublet around 0.85 ppm and the bulk methylene (B1212753) (-CH₂-) groups as a broad multiplet around 1.25 ppm.

-

Glycerol & Ether-linked Protons: Signals in the ~3.4-4.0 ppm range corresponding to the protons on the glycerol backbone (-CH₂-O- and -CH-OH).

-

Hydroxyl Protons: A broad, exchangeable signal whose chemical shift is dependent on concentration and solvent.

-

-

Experimental Protocol: ¹H NMR

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

-

Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative ratios of protons.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to study the fragmentation pattern, which can further confirm the structure.

-

Expected Fragmentation :

-

Molecular Ion (M+): A weak molecular ion peak is typically observed due to the stability of the molecule.[1]

-

Fragmentation: The fragmentation pattern is characterized by cleavage of the C-O ether bond and fragmentation along the alkyl chain. The specific fragments can help confirm the structure of the isostearyl group and its connection to the glycerol moiety.

-

-

Experimental Protocol: Electrospray Ionization (ESI)-MS

-

Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile, often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.

-

Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-600 amu).

-

For structural confirmation, perform tandem MS (MS/MS) by isolating the molecular ion (or a protonated/sodiated adduct) and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

-

Applications in Drug Development

The amphiphilic nature and chemical stability of IGE make it a highly effective excipient in topical and transdermal drug formulations.

Transdermal Penetration Enhancement

IGE can significantly improve the percutaneous penetration of APIs by interacting with and disrupting the lipid barrier of the stratum corneum.[1] This mechanism facilitates the passage of drug molecules through the skin into systemic circulation.

Caption: Mechanism of IGE as a transdermal penetration enhancer.

Liquid Crystal Nanoparticles (LCNs)

Recent research has demonstrated the use of IGE in the formation of novel liquid crystal nanoparticles (LCNs).[7][8] These nanostructures can encapsulate APIs, potentially improving their stability and providing a controlled-release profile. Studies have shown that LCNs composed of IGE can form niosome-like particles that are effective carriers for transdermal drug delivery, offering high efficiency and safety.[7][8]

Safety and Toxicology

Isostearyl glyceryl ether is generally considered safe for use in cosmetic and pharmaceutical products.[4] The Cosmetic Ingredient Review (CIR) Expert Panel reviewed the safety of alkyl glyceryl ethers, including IGE, and concluded they were safe as used in cosmetic products.[4] It has a low comedogenicity rating, indicating it is unlikely to clog pores.[3] While undiluted related compounds can be mild skin irritants, in formulation, IGE is well-tolerated.[4]

Conclusion

Isostearyl glyceryl ether is a well-characterized compound with established synthesis routes and analytical methodologies. Its unique physicochemical properties, stemming from its branched alkyl chain and stable ether linkage to a glycerol backbone, make it a valuable ingredient in both cosmetics and advanced drug delivery. For researchers and drug development professionals, IGE offers significant potential as a penetration enhancer and a component of novel nanoparticle-based delivery systems, warranting further investigation for a wide range of therapeutic applications.

References

- 1. Buy Isostearyl glyceryl ether | 78145-84-3 [smolecule.com]

- 2. Monoisostearyl glyceryl ether | C21H44O3 | CID 9862975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. deascal.com [deascal.com]

- 4. cosmeticsinfo.org [cosmeticsinfo.org]

- 5. isostearyl glyceryl ether, 78145-84-3 [thegoodscentscompany.com]

- 6. PENETOL GE-IS for skin care and trends industries | Kao Chemicals EU [kaochemicals-eu.com]

- 7. Potential application of novel liquid crystal nanoparticles of isostearyl glyceryl ether for transdermal delivery of 4-biphenyl acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3-Isooctadecyloxypropane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-isooctadecyloxypropane-1,2-diol, a glycerol (B35011) ether with applications in various fields, including cosmetics and pharmaceuticals. This document details established synthetic methodologies, provides exemplary experimental protocols, and presents relevant data in a structured format to aid researchers in the development and synthesis of this and similar compounds.

Introduction

3-Isooctadecyloxypropane-1,2-diol, also known as isostearyl glyceryl ether, belongs to the class of monoalkyl glycerol ethers. These compounds are characterized by a branched, saturated C18 alkyl chain attached to a glycerol backbone via an ether linkage. The "isooctadecyl" group typically refers to a mixture of branched-chain C18 isomers, with 16-methylheptadecan-1-ol being a common example.[1][2] The presence of the branched alkyl chain imparts unique physical properties, such as a lower melting point and increased fluidity compared to its linear counterpart, stearyl alcohol. These properties make it a valuable ingredient in cosmetic formulations as an emollient, emulsifier, and viscosity-controlling agent.[1][3]

Primary Synthesis Pathways

The synthesis of 3-isooctadecyloxypropane-1,2-diol can be achieved through several established methods for forming ether linkages. The two most prominent and industrially viable routes are the direct etherification of glycerol or its derivatives with an isooctadecyl source.

Ring-Opening of Glycidol (B123203) with Isooctadecyl Alcohol

A common and efficient method for the preparation of 3-alkoxypropane-1,2-diols is the ring-opening reaction of glycidol with the corresponding alcohol.[4][5][6] This reaction can be catalyzed by either an acid or a base. In a basic medium, the alkoxide of isooctadecyl alcohol acts as the nucleophile, attacking the less substituted carbon of the epoxide ring of glycidol, leading primarily to the desired 1-O-substituted glycerol ether.[6]

dot

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for preparing ethers.[7][8][9] This SN2 reaction involves the reaction of an alkoxide with an alkyl halide.[7][8][9] In the context of 3-isooctadecyloxypropane-1,2-diol synthesis, this can be approached in two ways:

-

Route A: Reaction of glycerol with an isooctadecyl halide. In this approach, glycerol is deprotonated to form a glyceroxide, which then acts as the nucleophile.

-

Route B: Reaction of an isooctadecyl alkoxide with a protected glycerol derivative containing a good leaving group (e.g., 3-chloro-1,2-propanediol (B139630) or a tosylate).

Route A is generally less selective and can lead to a mixture of mono-, di-, and tri-ethers, as well as O- vs. C-alkylation. Route B, using a protected glycerol, offers better control and regioselectivity.

dot

References

- 1. ISOSTEARYL ALCOHOL - Ataman Kimya [atamanchemicals.com]

- 2. Isostearyl Alcohol EX | C18H38O | CID 62825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ISOCETYL ALCOHOL - Ataman Kimya [atamanchemicals.com]

- 4. bibliotekanauki.pl [bibliotekanauki.pl]

- 5. Glycidol - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. JPH0625053A - Production of glyceryl ether compounds - Google Patents [patents.google.com]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Isostearyl Glyceryl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isostearyl glyceryl ether (IGE), identified by its IUPAC name 3-(16-methylheptadecoxy)propane-1,2-diol and CAS number 78145-84-3, is a versatile alkyl glyceryl ether with significant applications in the pharmaceutical, cosmetic, and personal care industries.[1][2] Its unique molecular structure, comprising a branched C18 alkyl chain (isostearyl) linked to a glycerol (B35011) backbone via an ether bond, imparts a range of desirable properties, including emulsification, skin conditioning, and enhancement of transdermal drug delivery. This technical guide provides a comprehensive overview of the core physical and chemical properties of Isostearyl glyceryl ether, detailed experimental protocols for their determination, and insights into its mechanism of action in biological systems.

Chemical Identity and Structure

Isostearyl glyceryl ether is a racemic mixture, possessing a stereocenter at the C2 position of the glycerol moiety.[3] Its structure confers both lipophilic (isostearyl chain) and hydrophilic (glycerol head) characteristics, making it an effective surface-active agent.

Diagram 1: Chemical Structure of Isostearyl Glyceryl Ether

Caption: 2D representation of the Isostearyl glyceryl ether molecule.

Physical Properties

The physical characteristics of Isostearyl glyceryl ether are crucial for its formulation and application. A summary of these properties is presented in the table below.

| Property | Value | Experimental Protocol |

| Appearance | Colorless to pale yellow, gel-like liquid at 20°C.[3] | Visual Inspection: The sample is visually inspected at a controlled temperature (20°C) against a white background to assess its color and physical state. |

| Molecular Formula | C21H44O3[1][3] | Determined through elemental analysis and mass spectrometry. |

| Molecular Weight | 344.57 g/mol [1] | Calculated from the molecular formula. |

| Density | 0.92 - 0.95 g/cm³ (estimated)[3] | Pycnometer Method: A calibrated pycnometer is filled with the sample at a controlled temperature (20°C), and the mass is measured. The density is calculated by dividing the mass by the known volume of the pycnometer. |

| Solubility | Insoluble in water; Soluble in oils and organic solvents.[3] | Visual Method: A known amount of the sample is added to a specific volume of the solvent at a controlled temperature. The mixture is agitated, and the solubility is determined by visual inspection for any undissolved material. |

| Thermal Stability | Stable up to 250-260°C.[3] | Thermogravimetric Analysis (TGA): A sample is heated at a constant rate in a controlled atmosphere, and its mass is monitored as a function of temperature to determine the onset of decomposition. |

Chemical Properties

Isostearyl glyceryl ether exhibits chemical properties that contribute to its stability and functionality in various formulations.

| Property | Description | Experimental Protocol |

| Hydrolytic Stability | The ether linkage is significantly more resistant to hydrolysis compared to ester linkages, ensuring stability in aqueous formulations.[3] | Accelerated Stability Testing: The sample is stored at elevated temperatures and humidity for a defined period. Aliquots are periodically analyzed by chromatography (e.g., HPLC) to detect any degradation products. |

| Oxidative Stability | The saturated isostearyl chain lacks double bonds, making it resistant to oxidation. | Peroxide Value Titration: The sample is treated with a solution of potassium iodide, and the liberated iodine is titrated with a standard solution of sodium thiosulfate (B1220275) to determine the peroxide value, an indicator of oxidation. |

| Emulsifying Properties | Acts as a water-in-oil (W/O) emulsifier, capable of stabilizing emulsions with high water content.[4] | Emulsion Stability Testing (Dynamic Light Scattering): An emulsion is prepared using the sample as the emulsifier. The particle size distribution of the emulsion is measured over time using DLS. A stable emulsion will show minimal change in particle size. |

Experimental Protocols

Synthesis of Isostearyl Glyceryl Ether (Williamson Ether Synthesis)

This protocol outlines a general procedure for the synthesis of Isostearyl glyceryl ether via the Williamson ether synthesis.

Diagram 2: Williamson Ether Synthesis Workflow

Caption: A simplified workflow for the synthesis of Isostearyl glyceryl ether.

Materials:

-

Isostearyl alcohol

-

Sodium hydride (NaH)

-

3-chloro-1,2-propanediol

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Organic solvents for extraction and chromatography (e.g., diethyl ether, hexane, ethyl acetate)

Procedure:

-

Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve isostearyl alcohol in anhydrous THF.

-

Slowly add sodium hydride to the solution at 0°C.

-

Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of the isostearyl alkoxide.

-

Nucleophilic Substitution: Cool the reaction mixture to 0°C and add 3-chloro-1,2-propanediol dropwise.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction to room temperature and cautiously quench with saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain pure Isostearyl glyceryl ether.

Analytical Characterization

Objective: To confirm the chemical structure of Isostearyl glyceryl ether.

Sample Preparation: Due to its viscous nature, dissolve approximately 10-20 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6). If the sample is highly viscous, gentle warming or centrifugation may be necessary to ensure a homogeneous solution.[5][6][7]

Instrument Parameters (Example for a 500 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 3.98 s

-

-

¹³C NMR:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.09 s

-

Objective: To determine the molecular weight and fragmentation pattern of Isostearyl glyceryl ether.

Sample Preparation: Prepare a dilute solution of the sample in a solvent compatible with the ionization technique (e.g., methanol (B129727) or acetonitrile (B52724) for ESI).

Instrument Parameters (Example for ESI-MS):

-

Ionization Mode: Positive ion mode is typically used for ethers, though anion attachment can be employed for nonpolar compounds.[8]

-

Solvent: A polar solvent like methanol or acetonitrile is suitable for ESI.[9]

-

Capillary Voltage: ~3-4 kV

-

Drying Gas (N2) Flow Rate: ~5-10 L/min

-

Drying Gas Temperature: ~300-350 °C

Role in Drug Development: Transdermal Delivery

Isostearyl glyceryl ether is recognized for its ability to enhance the penetration of active pharmaceutical ingredients (APIs) through the stratum corneum, the outermost layer of the skin. This property is particularly valuable in the development of transdermal drug delivery systems.

Mechanism of Skin Penetration Enhancement

The primary mechanism by which Isostearyl glyceryl ether enhances skin permeation involves its interaction with the intercellular lipids of the stratum corneum. Its lipophilic isostearyl chain can intercalate into the lipid bilayers, disrupting their highly ordered structure. This disruption increases the fluidity of the lipid matrix, creating more permeable pathways for drug molecules to diffuse through.

Diagram 3: Mechanism of Skin Penetration Enhancement

Caption: Isostearyl glyceryl ether disrupts the stratum corneum for enhanced drug delivery.

Experimental Protocol: In Vitro Skin Permeation Study

The Franz diffusion cell assay is a standard method to evaluate the in vitro skin permeation of APIs from topical formulations.[3][10][11][12][13]

Materials:

-

Franz diffusion cells

-

Excised human or animal skin (e.g., porcine ear skin)

-

Receptor solution (e.g., phosphate-buffered saline, pH 7.4)

-

Test formulation containing the API and Isostearyl glyceryl ether

-

Control formulation (without Isostearyl glyceryl ether)

-

High-performance liquid chromatography (HPLC) system for API quantification

Procedure:

-

Skin Preparation: Thaw frozen excised skin and cut it into appropriate sizes to fit the Franz diffusion cells.

-

Cell Assembly: Mount the skin between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.

-

Receptor Phase: Fill the receptor compartment with degassed receptor solution and maintain the temperature at 32 ± 1°C to mimic skin surface temperature. Ensure the solution is continuously stirred.

-

Dosing: Apply a known amount of the test or control formulation to the surface of the skin in the donor compartment.

-

Sampling: At predetermined time intervals, withdraw an aliquot of the receptor solution and replace it with an equal volume of fresh, pre-warmed receptor solution.

-

Analysis: Analyze the collected samples for API concentration using a validated HPLC method.

-

Data Analysis: Calculate the cumulative amount of API permeated per unit area of skin over time. The slope of the linear portion of the cumulative amount versus time plot represents the steady-state flux.

Conclusion

Isostearyl glyceryl ether is a well-characterized ingredient with a favorable safety profile and multifunctional properties that make it highly valuable in pharmaceutical and cosmetic formulations. Its ability to act as a stable emulsifier and a skin penetration enhancer opens up numerous possibilities for the development of innovative drug delivery systems and advanced skincare products. The detailed physical, chemical, and experimental data provided in this guide serve as a comprehensive resource for researchers and formulation scientists working with this versatile compound.

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. fpharm.uniba.sk [fpharm.uniba.sk]

- 3. benchchem.com [benchchem.com]

- 4. NMR Sample Preparation [nmr.chem.umn.edu]

- 5. echemi.com [echemi.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alterlab.co.id [alterlab.co.id]

- 11. mmsl.cz [mmsl.cz]

- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 13. youtube.com [youtube.com]

Isostearyl Glyceryl Ether: An In-depth Technical Guide on its Core Mechanism of Action in Skin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isostearyl glyceryl ether is a widely utilized skin-conditioning agent and emollient in cosmetic and dermatological formulations.[1] Its primary functions include enhancing skin hydration, improving skin texture, and supporting the skin's natural barrier function.[1] This technical guide delineates the theoretical mechanism of action of isostearyl glyceryl ether at the molecular level, focusing on its interaction with the stratum corneum lipids. While direct quantitative clinical data and specific signaling pathway modulation studies on isostearyl glyceryl ether are not extensively available in the public domain, this document synthesizes information from studies on related alkyl glyceryl ethers and the known functions of its constituent molecules to propose a comprehensive model of its activity. This guide also provides detailed experimental protocols for key analytical techniques used to characterize the effects of such ingredients on skin barrier properties.

Introduction

The skin barrier, primarily localized in the stratum corneum, is crucial for preventing excessive transepidermal water loss (TEWL) and protecting against environmental insults. This barrier is often conceptualized as a "brick and mortar" structure, with corneocytes as the "bricks" and the intercellular lipid matrix as the "mortar". This lipid matrix, composed of ceramides, cholesterol, and free fatty acids, is organized into highly ordered lamellar structures. Isostearyl glyceryl ether, derived from isostearyl alcohol and glycerin, is a lipophilic molecule that is thought to integrate into and modulate the properties of this lipid matrix, thereby enhancing skin barrier function and hydration.[1]

Proposed Mechanism of Action

The mechanism of action of isostearyl glyceryl ether in the skin is believed to be primarily biophysical, revolving around its interaction with the stratum corneum's intercellular lipids.

Interaction with Stratum Corneum Lipids and Formation of Liquid Crystals

Isostearyl glyceryl ether's amphiphilic nature, with a polar glyceryl head and a non-polar isostearyl tail, allows it to partition into the lipid-rich intercellular spaces of the stratum corneum. It is hypothesized that isostearyl glyceryl ether integrates into the lipid lamellae, influencing their organization and fluidity.

One key aspect of its mechanism is the potential to form or stabilize liquid crystalline structures within the stratum corneum.[2] These ordered, yet fluid, phases can mimic the natural organization of skin lipids, reinforcing the barrier structure.[3] The formation of such liquid crystal nanoparticles has been observed with isostearyl glyceryl ether, and these structures are thought to interact with the intercellular lipid model of the stratum corneum, potentially enhancing the permeation of other molecules.[2] This suggests that isostearyl glyceryl ether may act as a penetration enhancer for other active ingredients in a formulation while simultaneously bolstering the barrier.

Influence on Ceramide Interaction and Keratinocyte Signaling (Hypothetical)

While direct evidence is lacking, the structural similarity of isostearyl glyceryl ether to endogenous lipids suggests potential interactions with ceramide metabolism and keratinocyte signaling pathways. It is plausible that by altering the lipid environment of the stratum corneum, isostearyl glyceryl ether could indirectly influence the activity of enzymes involved in ceramide synthesis or degradation. Furthermore, changes in lipid organization can affect signaling cascades within keratinocytes, such as those involving Peroxisome Proliferator-Activated Receptors (PPARs), which are known to regulate epidermal homeostasis. However, these remain areas for future investigation.

Quantitative Data Summary

Currently, there is a lack of publicly available, peer-reviewed clinical studies that provide specific quantitative data on the effects of isostearyl glyceryl ether on skin barrier function. The following tables are presented as a template to illustrate the type of data that would be generated from the experimental protocols detailed in this guide.

Table 1: Hypothetical Effects of Isostearyl Glyceryl Ether on Skin Hydration (Corneometry)

| Treatment Group | Baseline (Arbitrary Units) | 2 Hours Post-Application (Arbitrary Units) | 8 Hours Post-Application (Arbitrary Units) | 24 Hours Post-Application (Arbitrary Units) |

| Vehicle Control | 35.2 ± 4.1 | 36.1 ± 4.5 | 35.5 ± 4.3 | 35.0 ± 4.0 |

| 2% IGE Formulation | 35.5 ± 4.3 | 45.8 ± 5.2 | 42.1 ± 4.9 | 39.5 ± 4.6 |

| 5% IGE Formulation | 35.3 ± 4.0 | 50.2 ± 5.5 | 46.8 ± 5.1 | 42.3 ± 4.8 |

| *Statistically significant increase compared to baseline and vehicle control (p < 0.05). |

Table 2: Hypothetical Effects of Isostearyl Glyceryl Ether on Transepidermal Water Loss (TEWL)

| Treatment Group | Baseline (g/m²/h) | 2 Hours Post-Application (g/m²/h) | 8 Hours Post-Application (g/m²/h) | 24 Hours Post-Application (g/m²/h) |

| Untreated Control | 12.5 ± 2.1 | 12.3 ± 2.0 | 12.6 ± 2.2 | 12.4 ± 2.1 |

| 2% IGE Formulation | 12.4 ± 2.3 | 9.8 ± 1.9 | 10.5 ± 2.0 | 11.2 ± 2.1 |

| 5% IGE Formulation | 12.6 ± 2.2 | 8.5 ± 1.8 | 9.7 ± 1.9 | 10.8 ± 2.0 |

| Statistically significant decrease compared to baseline and untreated control (p < 0.05). |

Detailed Experimental Protocols

The following protocols describe standard methodologies for assessing the efficacy of a topical ingredient like isostearyl glyceryl ether on skin barrier function.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol assesses the permeation of isostearyl glyceryl ether into and through the skin.

-

Apparatus: Franz diffusion cells.

-

Membrane: Excised human or porcine skin, full-thickness or dermatomed.

-

Receptor Medium: Phosphate-buffered saline (PBS) with a solubility enhancer for lipophilic compounds (e.g., 2% Oleth-20).

-

Procedure:

-

Mount the skin membrane on the Franz cell with the stratum corneum side facing the donor compartment.

-

Fill the receptor chamber with degassed receptor medium and maintain at 32°C.

-

Apply a defined amount of the formulation containing isostearyl glyceryl ether to the skin surface in the donor compartment.

-

At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), collect samples from the receptor medium and replace with fresh medium.

-

At the end of the study, dismantle the apparatus, and extract isostearyl glyceryl ether from the different skin layers (stratum corneum, epidermis, dermis).

-

Analyze the concentration of isostearyl glyceryl ether in the collected samples and skin extracts using a validated analytical method (e.g., LC-MS/MS).

-

Clinical Measurement of Transepidermal Water Loss (TEWL)

This non-invasive method measures the rate of water evaporation from the skin, an indicator of barrier function.

-

Instrument: Tewameter® or similar open-chamber evaporimeter.

-

Procedure:

-

Acclimatize subjects in a controlled environment (20-22°C, 40-60% RH) for at least 20 minutes.

-

Define test sites on the volar forearm.

-

Take baseline TEWL measurements.

-

Apply a standardized amount of the test formulation to the designated sites. One site should remain untreated as a control.

-

Measure TEWL at specified time points after application.

-

Clinical Measurement of Skin Hydration

This non-invasive technique measures the electrical capacitance of the skin, which correlates with its hydration level.

-

Instrument: Corneometer®.

-

Procedure:

-

Acclimatize subjects as described for TEWL measurements.

-

Define test sites on the volar forearm.

-

Take baseline hydration measurements.

-

Apply the test formulation.

-

Measure skin hydration at specified time points.

-

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

This technique provides information on the conformational order and packing of stratum corneum lipids.

-

Procedure:

-

Obtain isolated stratum corneum sheets.

-

Treat the sheets with a solution of isostearyl glyceryl ether.

-

Acquire ATR-FTIR spectra of the treated and untreated stratum corneum.

-

Analyze the peak positions and shapes of the CH₂ stretching and scissoring bands to determine changes in lipid organization.

-

Small-Angle X-ray Diffraction (SAXD)

SAXD is used to investigate the lamellar organization of the stratum corneum lipids.

-

Procedure:

-

Hydrate isolated stratum corneum samples treated with isostearyl glyceryl ether.

-

Mount the samples in a sample holder.

-

Record the SAXD patterns.

-

Analyze the diffraction patterns to determine the repeat distances of the lamellar phases.

-

Conclusion

Isostearyl glyceryl ether primarily functions as a skin-conditioning agent by integrating into the stratum corneum's intercellular lipid matrix. Its proposed mechanism of action involves the formation and stabilization of liquid crystalline structures, which reinforces the skin's natural barrier, reduces transepidermal water loss, and consequently improves skin hydration. While direct quantitative data on its efficacy and its influence on specific cellular signaling pathways are limited, the experimental protocols outlined in this guide provide a framework for future research to fully elucidate its comprehensive mechanism of action. Further investigation into its potential interaction with ceramide metabolism and keratinocyte signaling pathways would provide a more complete understanding of its benefits for skin health.

References

- 1. deascal.com [deascal.com]

- 2. Potential application of novel liquid crystal nanoparticles of isostearyl glyceryl ether for transdermal delivery of 4-biphenyl acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Skin-Mimicking Structure and Advantages of Lamellar Beauty Using Liquid Crystal Emulsions | Sharon Personal Care [sharonpc.com]

Spectroscopic Analysis of Isostearyl Glyceryl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isostearyl glyceryl ether, with the chemical formula C₂₁H₄₄O₃ and a molecular weight of approximately 344.6 g/mol , is a versatile ingredient predominantly utilized in the cosmetics industry as a skin-conditioning agent.[1] Its chemical structure, featuring a long, branched alkyl chain linked to a glycerol (B35011) backbone via an ether bond, imparts desirable properties such as excellent emulsion characteristics and chemical stability.[1][2] This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize Isostearyl glyceryl ether, including Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to aid researchers in the comprehensive analysis of this compound.

Chemical Structure and Properties

Isostearyl glyceryl ether is a colorless to pale yellow liquid or gel at room temperature.[1] The ether linkage in its structure provides greater stability against hydrolysis compared to ester-based compounds.[1]

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of Isostearyl glyceryl ether and its characteristic functional groups.

Table 1: FTIR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3550-3200 | Strong, Broad | O-H Stretch | Hydroxyl (Glycerol Moiety) |

| 2955-2850 | Strong | C-H Stretch | Aliphatic (Isostearyl Chain) |

| 1470-1450 | Medium | C-H Bend | Aliphatic (Isostearyl Chain) |

| 1150-1085 | Strong | C-O-C Asymmetric Stretch | Ether Linkage |

| 1050-1150 | Strong | C-O Stretch | Primary & Secondary Alcohols |

Table 2: ¹H NMR Spectroscopy Data

| Chemical Shift (δ) ppm | Multiplicity | Protons Assigned |

| 3.4 - 4.5 | Multiplet | Protons on carbons adjacent to ether oxygen and hydroxyl groups (glycerol moiety) |

| 1.3 - 0.8 | Multiplet | Protons of the long aliphatic isostearyl chain (CH, CH₂, CH₃) |

Note: Specific chemical shifts can vary depending on the solvent and instrument frequency.

Table 3: ¹³C NMR Spectroscopy Data (Predicted)

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~70-80 | Carbons of the glycerol moiety bonded to oxygen |

| ~70 | Carbon of the isostearyl chain bonded to the ether oxygen |

| ~10-40 | Carbons of the aliphatic isostearyl chain |

Note: These are predicted chemical shift ranges for the carbon environments present in Isostearyl glyceryl ether.

Table 4: Mass Spectrometry Data

| m/z Value | Interpretation |

| 344 | [M]⁺ (Molecular Ion) - Typically weak |

| Various | Fragments resulting from C-O and C-C bond cleavages, particularly beta-cleavage relative to the ether oxygen. |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic functional groups of Isostearyl glyceryl ether.

Methodology:

-

Instrumentation: A Fourier-Transform Infrared Spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is typically used for liquid or gel samples.[3]

-

Sample Preparation: A small amount of the Isostearyl glyceryl ether sample is placed directly onto the ATR crystal. Ensure complete coverage of the crystal surface for optimal results.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Place the sample on the crystal and collect the sample spectrum.

-

The spectra are typically recorded over a wavenumber range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[3]

-

Multiple scans (e.g., 16) are co-added to improve the signal-to-noise ratio.[3]

-

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule, such as O-H, C-H, and C-O-C stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of Isostearyl glyceryl ether by analyzing the chemical environment of its protons and carbon atoms.

Methodology:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the Isostearyl glyceryl ether sample in a suitable deuterated solvent (e.g., CDCl₃).

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.

-

Transfer the solution to an NMR tube.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

-

For more detailed structural information, acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are typically required.

-

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to establish connectivity between protons and carbons.

-

-

Data Analysis: The chemical shifts, signal integrations, and coupling patterns in the spectra are analyzed to assign the signals to specific protons and carbons in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of Isostearyl glyceryl ether and to study its fragmentation pattern for structural confirmation.

Methodology:

-

Instrumentation: A mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used. For direct analysis, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common ionization sources.[4]

-

Sample Preparation:

-

For LC-MS, dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., methanol (B129727) or acetonitrile).

-

The concentration should be optimized to obtain a good signal without causing detector saturation.

-

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable m/z range.

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak. The fragmentation pattern is then examined to confirm the presence of the isostearyl and glyceryl ether moieties. Long-chain ethers are known to undergo characteristic fragmentation, such as beta-cleavage.

Visualizations

Experimental Workflows and Structural Correlations

Caption: Workflow for the spectroscopic analysis of Isostearyl glyceryl ether.

Caption: Key structural features and their spectroscopic correlations.

References

Isostearyl Glyceryl Ether: A Technical Guide to Solubility in Cosmetic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isostearyl glyceryl ether, a nonionic surfactant, is a versatile ingredient in the cosmetic and pharmaceutical industries, valued for its emulsifying, skin-conditioning, and emollient properties. Its performance in a formulation is intrinsically linked to its solubility in the solvent system. This technical guide provides an in-depth analysis of the solubility of isostearyl glyceryl ether in a range of common cosmetic solvents. While precise quantitative data is not extensively available in public literature, this document synthesizes qualitative solubility information and presents a detailed experimental protocol for its determination.

Chemical Profile

-

INCI Name: Isostearyl Glyceryl Ether

-

Chemical Name: 3-isooctadecyloxypropane-1,2-diol[1]

-

Molecular Formula: C₂₁H₄₄O₃

-

Molecular Weight: Approximately 344.6 g/mol [2]

-

Structure: Isostearyl glyceryl ether consists of a branched, saturated C18 alkyl chain (isostearyl) linked to a glycerin backbone via an ether bond. This structure imparts a significant lipophilic character to the molecule.

Solubility Profile of Isostearyl Glyceryl Ether

Isostearyl glyceryl ether is characterized by its very low water solubility, estimated to be less than 0.1% by weight.[2] This is attributed to the long, branched isostearyl chain which dominates the molecule's polarity.[2] Conversely, it demonstrates high solubility in a variety of organic solvents.[2] Its low Hydrophilic-Lipophilic Balance (HLB) value further indicates its preference for oil phases, making it an effective emulsifier for water-in-oil emulsions.[2]

The following table summarizes the qualitative solubility of isostearyl glyceryl ether in various classes of cosmetic solvents based on available data and chemical principles.

| Solvent Class | Example Solvent(s) | Qualitative Solubility | Remarks |

| Esters | Isopropyl Myristate, Isopropyl Palmitate, Caprylic/Capric Triglyceride | Miscible / Soluble | Due to their similar lipophilic nature, isostearyl glyceryl ether is expected to be readily soluble in cosmetic esters. |

| Silicones | Dimethicone, Cyclomethicone | Variable / Likely Miscible in some cases | Solubility in silicones can be variable. While both are non-polar, the specific structure of the silicone and the isostearyl glyceryl ether will determine miscibility. It may act as a co-solubilizer in silicone-based formulations. |

| Hydrocarbons | Mineral Oil, Squalane, Paraffinum Liquidum | Miscible / Soluble | As non-polar substances, hydrocarbons are excellent solvents for the lipophilic isostearyl glyceryl ether. |

| Alcohols | Ethanol, Isopropanol | Soluble | Short-chain alcohols are effective solvents for many cosmetic ingredients, including isostearyl glyceryl ether.[2] |

| Glycols | Propylene Glycol, Butylene Glycol | Soluble | Glycols are commonly used as solvents and humectants in cosmetics and are expected to solubilize isostearyl glyceryl ether.[2] |

| Water | Aqua | Insoluble / Poorly Soluble | Isostearyl glyceryl ether is practically insoluble in water.[2][3] |

Experimental Protocol for Solubility Determination

The following protocol outlines a visual method for determining the solubility of isostearyl glyceryl ether in various cosmetic solvents. This method is adapted from general guidelines for solubility testing of chemical substances, such as those from the OECD.[4][5][6]

Objective: To determine the approximate solubility of isostearyl glyceryl ether in a selection of cosmetic solvents at a controlled temperature.

Materials:

-

Isostearyl Glyceryl Ether (high purity)

-

Selected cosmetic solvents (e.g., Isopropyl Myristate, Dimethicone, Squalane, Ethanol)

-

Glass test tubes or vials with stoppers

-

Graduated pipettes or burettes

-

Vortex mixer

-

Water bath or incubator for temperature control (e.g., 25°C)

-

Analytical balance

Procedure:

-

Preparation of Stock Solutions/Dispersions:

-

Accurately weigh a specific amount of isostearyl glyceryl ether (e.g., 1.0 g) into a series of test tubes.

-

Using a graduated pipette or burette, add a small, precise volume of the cosmetic solvent to be tested (e.g., 1.0 mL) to the first test tube.

-

-

Equilibration:

-

Stopper the test tube and vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

-

Place the test tube in a temperature-controlled water bath or incubator set to the desired temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for at least 24 hours. Intermittent shaking or agitation is recommended to facilitate dissolution.

-

-

Visual Observation:

-

After the equilibration period, remove the test tube from the water bath and visually inspect the contents against a well-lit background.

-

Soluble: The solution appears clear and homogenous with no visible particles or phase separation.

-

Partially Soluble: The solution is hazy or contains undissolved particles.

-

Insoluble: The isostearyl glyceryl ether remains as a distinct, undissolved phase.

-

-

Incremental Solvent Addition (for determining solubility range):

-

If the isostearyl glyceryl ether is not fully dissolved, add an additional, precise volume of the solvent (e.g., 1.0 mL) to the test tube.

-

Repeat the equilibration and observation steps (steps 2 and 3).

-

Continue adding the solvent incrementally until the isostearyl glyceryl ether is completely dissolved, or until a large volume of solvent has been added, indicating poor solubility.

-

Record the total volume of solvent required to dissolve the initial mass of isostearyl glyceryl ether.

-

-

Data Reporting:

-

Express the solubility as a weight/volume percentage (w/v %) or in g/100 mL.

-

For substances that are miscible in all proportions, this should be noted.

-

Repeat the experiment for each cosmetic solvent.

-

Safety Precautions:

-

Conduct all experiments in a well-ventilated laboratory.

-

Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

-

Consult the Safety Data Sheets (SDS) for all chemicals used.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of isostearyl glyceryl ether solubility.

Caption: Workflow for determining the solubility of isostearyl glyceryl ether.

Conclusion

Isostearyl glyceryl ether is a predominantly lipophilic molecule with excellent solubility in non-polar cosmetic solvents such as esters and hydrocarbons. Its solubility in silicones may be more variable and formulation-dependent. A systematic experimental approach, as detailed in this guide, is crucial for formulators to accurately determine the solubility of isostearyl glyceryl ether in their specific solvent systems, thereby ensuring product stability and optimal performance. The provided workflow and protocol serve as a comprehensive starting point for researchers and development professionals in the cosmetic and pharmaceutical fields.

References

In-Depth Technical Guide on the Critical Micelle Concentration of Isostearyl Glyceryl Ether

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isostearyl glyceryl ether is a nonionic surfactant widely utilized in the cosmetic and pharmaceutical industries for its emulsifying and skin-conditioning properties. A key parameter governing its surface activity and formulation efficacy is the critical micelle concentration (CMC), the concentration at which individual surfactant molecules (monomers) begin to aggregate into micelles. Despite a thorough review of scientific literature and technical data sheets, a specific, experimentally determined CMC value for Isostearyl glyceryl ether is not publicly available.

This guide provides a comprehensive overview of the methodologies that can be employed to determine the CMC of Isostearyl glyceryl ether. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to perform this crucial measurement in their own laboratories. The focus is on the most suitable techniques for nonionic surfactants, namely surface tensiometry and fluorescence spectroscopy.

Introduction to Critical Micelle Concentration (CMC)

The critical micelle concentration is a fundamental characteristic of a surfactant. Below the CMC, surfactant molecules exist predominantly as monomers in the bulk solution and at interfaces, leading to a significant reduction in surface tension with increasing concentration.[1][2] Above the CMC, the interfaces are saturated with monomers, and any additional surfactant molecules self-assemble into micelles.[1] At this point, the surface tension of the solution remains relatively constant.[2] The determination of the CMC is crucial for optimizing formulations, as it dictates the minimum concentration of surfactant required to achieve desired effects such as solubilization, emulsification, and detergency.[3]

Quantitative Data on CMC Determination Methods

While a specific CMC value for Isostearyl glyceryl ether is not documented in the reviewed literature, the following table summarizes the primary experimental methods for its determination, particularly for nonionic surfactants.

| Experimental Method | Principle | Applicability to Isostearyl Glyceryl Ether | Key Considerations |

| Surface Tensiometry | Measures the surface tension of a series of surfactant solutions of varying concentrations. The CMC is identified as the point where the surface tension ceases to decrease significantly with increasing concentration.[2][4] | Highly Applicable. This is a classic and reliable method for nonionic surfactants. | Requires a precision tensiometer. The purity of the surfactant is crucial, as impurities can affect the shape of the surface tension vs. concentration curve.[5] |

| Fluorescence Spectroscopy | Utilizes a fluorescent probe (e.g., pyrene) that exhibits different fluorescence characteristics in the hydrophobic core of a micelle compared to the aqueous bulk solution. The CMC is determined by a distinct change in the fluorescence spectrum as a function of surfactant concentration.[6][7] | Highly Applicable. This is a very sensitive method suitable for determining low CMCs. | The chosen probe should not significantly interact with the surfactant monomers or alter the micellization process.[5] |

| Conductivity Measurement | Measures the electrical conductivity of the surfactant solution. A break in the conductivity versus concentration plot indicates micelle formation. | Not Applicable. This method is suitable for ionic surfactants, as micelle formation alters the mobility of the charged surfactant molecules. Isostearyl glyceryl ether is nonionic and does not significantly change the conductivity of the solution.[8] | N/A |

| Viscosity Measurement | Measures the viscosity of the surfactant solution as a function of concentration. A change in the slope of the viscosity versus concentration plot can indicate the CMC.[9] | Potentially Applicable. Changes in viscosity upon micellization can be subtle for some nonionic surfactants. | Requires a sensitive viscometer. The change in viscosity might not always be pronounced enough for accurate determination.[9] |

| Light Scattering | Measures the intensity of light scattered by the solution. The formation of larger micellar aggregates above the CMC leads to a significant increase in scattered light intensity.[5] | Potentially Applicable. This method is sensitive to the formation of aggregates. | Requires a specialized light scattering instrument. The presence of dust or other particulates can interfere with measurements. |

Experimental Protocols

The following are detailed methodologies for the two most recommended techniques for determining the CMC of Isostearyl glyceryl ether.

Surface Tensiometry

Principle: The surface tension of a liquid is a measure of the cohesive energy present at the interface of the liquid. Surfactants reduce this tension by adsorbing at the liquid-air interface. Once the surface is saturated with surfactant monomers, further addition of the surfactant leads to the formation of micelles in the bulk liquid, and the surface tension remains relatively constant. The CMC is the concentration at which this transition occurs.[2][4]

Materials and Equipment:

-

Precision Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

-

High-purity Isostearyl glyceryl ether

-

High-purity water (e.g., Milli-Q or equivalent)

-

Glassware (beakers, volumetric flasks, pipettes)

-

Magnetic stirrer and stir bars

-

Analytical balance

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of Isostearyl glyceryl ether in high-purity water at a concentration significantly above the expected CMC. Due to the gel-like nature of Isostearyl glyceryl ether, gentle heating and stirring may be required for complete dissolution.

-

Prepare a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the anticipated CMC. It is advisable to use a logarithmic dilution series.

-

-

Measurement:

-

Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.

-

Measure the surface tension of each prepared solution, starting from the most dilute.

-

Ensure the temperature is constant throughout the experiment, as surface tension is temperature-dependent.

-

Allow the system to equilibrate before each measurement to ensure a stable reading.

-

-

Data Analysis:

-

Plot the measured surface tension (γ) as a function of the logarithm of the Isostearyl glyceryl ether concentration (log C).

-

The resulting graph will typically show two linear regions with different slopes.

-

The CMC is determined from the intersection of the two extrapolated linear portions of the plot.[4]

-

Fluorescence Spectroscopy

Principle: This method employs a hydrophobic fluorescent probe, such as pyrene (B120774), which has a low solubility in water but readily partitions into the hydrophobic core of micelles. The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In an aqueous environment, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is high. When pyrene is incorporated into the nonpolar interior of a micelle, this ratio decreases significantly. By monitoring the I₁/I₃ ratio as a function of surfactant concentration, a sharp change is observed at the CMC.[6][7]

Materials and Equipment:

-

Fluorometer/Spectrofluorometer

-

Pyrene (fluorescence grade)

-

High-purity Isostearyl glyceryl ether

-

High-purity water

-

Volumetric flasks, micropipettes

-

Quartz cuvettes

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone (B3395972) or methanol) at a concentration of approximately 10⁻³ M.

-

Prepare a series of Isostearyl glyceryl ether solutions in high-purity water, covering a range of concentrations.

-

To each surfactant solution, add a small aliquot of the pyrene stock solution such that the final concentration of pyrene is very low (e.g., 10⁻⁶ M) to avoid self-quenching and ensure that the probe does not significantly affect the micellization process. The volume of the organic solvent added should be minimal (e.g., <0.1% of the total volume) to avoid altering the properties of the aqueous solution.

-

-

Measurement:

-

Set the excitation wavelength of the fluorometer to approximately 335 nm for pyrene.

-

Record the fluorescence emission spectrum for each sample over a range of approximately 350-450 nm.

-

Measure the intensities of the first (I₁, around 373 nm) and third (I₃, around 384 nm) vibronic peaks.

-

-

Data Analysis:

-

Calculate the intensity ratio I₁/I₃ for each concentration of Isostearyl glyceryl ether.

-

Plot the I₁/I₃ ratio as a function of the logarithm of the surfactant concentration (log C).

-